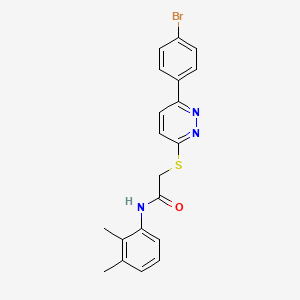

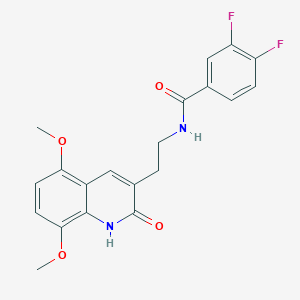

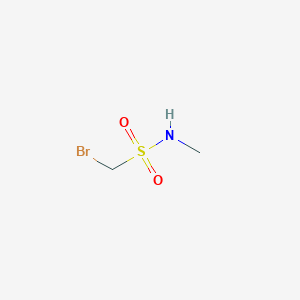

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide, also known as BRD-9424, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic properties.

Applications De Recherche Scientifique

Synthesis and Pharmacological Applications

Anticonvulsant Agents : A study by Severina et al. (2020) focused on synthesizing derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants, revealing moderate anticonvulsant activity in certain compounds, particularly those with a 4-bromophenyl substituent (Severina, 2020).

Antimicrobial Agents : Research by Al-Kamali and Al-Hazmi (2014) synthesized derivatives with sulfonamido moieties, exhibiting potential as antimicrobial agents (Al-Kamali & Al-Hazmi, 2014).

Antimicrobial Activity and Quantum Calculations : A study by Fahim and Ismael (2019) investigated the synthesis of novel sulphonamide derivatives and their antimicrobial activity. Computational calculations provided a good confirmation for the anticipated new compounds (Fahim & Ismael, 2019).

Antimicrobial and Hemolytic Activity : Gul et al. (2017) synthesized 1,3,4-oxadiazole compounds and screened them for antimicrobial and hemolytic activity, finding that most compounds were active against selected microbial species (Gul et al., 2017).

Base Oil Improvement : Nessim (2017) synthesized pyridazinone derivatives for use in improving the quality of base oil, showing good results as antioxidants (Nessim, 2017).

Molecular Docking and In Vitro Screening

Molecular Docking Studies : Flefel et al. (2018) conducted molecular docking screenings for newly synthesized pyridine and fused pyridine derivatives, revealing moderate to good binding energies on the target protein. These compounds also exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

Anticancer, Antiangiogenic, and Antioxidant Agents : Research by Kamble et al. (2015) synthesized pyridazin-3(2H)-one derivatives and evaluated them as potential anticancer, antiangiogenic, and antioxidant agents. Some compounds exhibited inhibitory activity close to standard methotrexate (Kamble et al., 2015).

Other Applications

Antinociceptive Activity : Doğruer et al. (2000) synthesized new pyridazinone derivatives and investigated their antinociceptive activity, finding that most compounds were more potent than aspirin (Doğruer et al., 2000).

Synthesis of Hetaryl-pyridiniumsalzen : Research by Rehwald et al. (2000) involved the synthesis of hetaryl-pyridinium salts and related compounds, exploring new methods in organic synthesis (Rehwald et al., 2000).

Cytotoxic Activity Against Breast Cancer : A study by Moghadam and Amini (2018) synthesized a novel compound and tested its cytotoxic activity against breast cancer cell lines, showing good cytotoxicity and low toxicity on a normal cell line (Moghadam & Amini, 2018).

Antiulcer Agents : Yamada et al. (1981) synthesized pyridazine derivatives as potential antiulcer agents, demonstrating long-lasting potent activity in rat models (Yamada et al., 1981).

Chloroacetamide Inhibition in Algae : Weisshaar and Böger (1989) studied the inhibition of fatty acid synthesis in the green alga Scenedesmus acutus by chloroacetamide, a compound related to the chemical structure of interest (Weisshaar & Böger, 1989).

Propriétés

IUPAC Name |

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3OS/c1-13-4-3-5-17(14(13)2)22-19(25)12-26-20-11-10-18(23-24-20)15-6-8-16(21)9-7-15/h3-11H,12H2,1-2H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWNBDFCBSEMFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B2381595.png)

![3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2381598.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2381599.png)

![1-(4-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2381607.png)

![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)

![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)